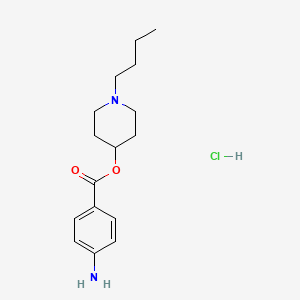
Hydroxy(naphthalen-1-yl)phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID is an organic compound with a complex structure that includes both naphthalene and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with benzyl cyanide, followed by hydrolysis and decarboxylation to yield the target compound . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-HYDROXY-1-NAPHTHALDEHYDE: Shares the naphthalene moiety but lacks the phenyl group.
2-PHENYLACETIC ACID: Contains the phenyl group but lacks the naphthalene moiety.
Uniqueness
The uniqueness of 2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID lies in its combined structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
6309-40-6 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-hydroxy-2-naphthalen-1-yl-2-phenylacetic acid |
InChI |
InChI=1S/C18H14O3/c19-17(20)18(21,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12,21H,(H,19,20) |
InChI-Schlüssel |
SCUTVJFQXIRWRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
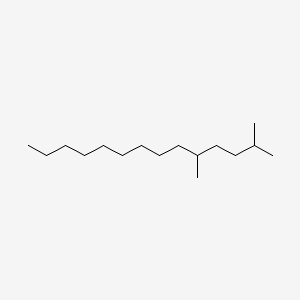
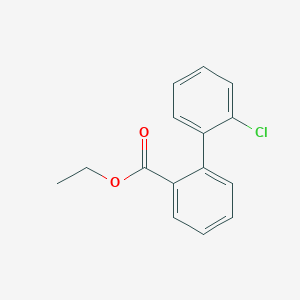

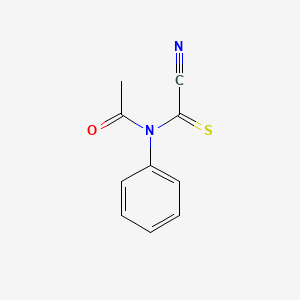
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)

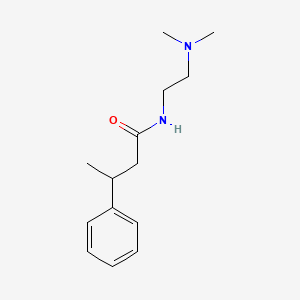
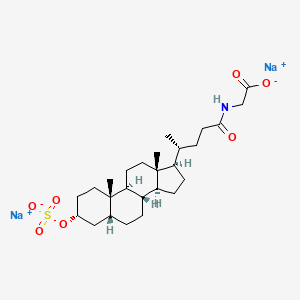
![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
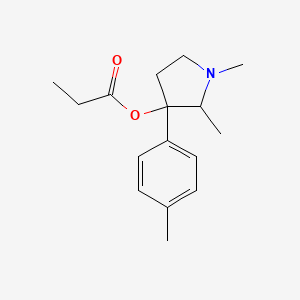
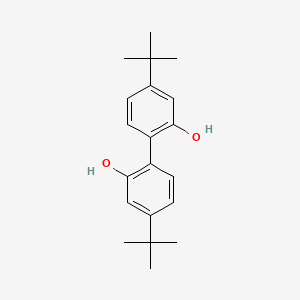
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
